3-氨基-5-硝基-1,2-苯并异噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

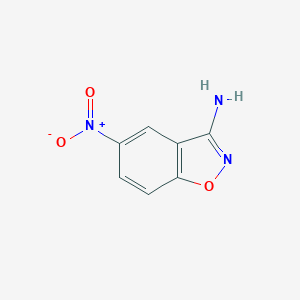

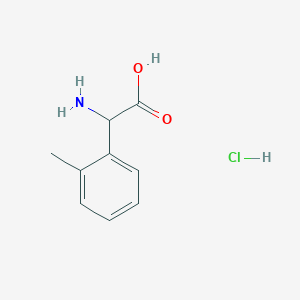

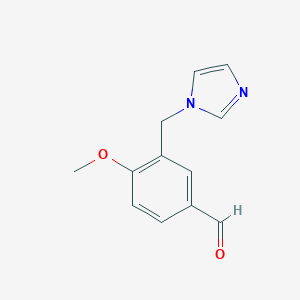

“3-Amino-5-nitro-1,2-benzisoxazole” is a chemical compound with the molecular formula C7H5N3O3 . It is a derivative of benzisoxazole, a bicyclic planar molecule that is commonly used as a starting material for different mechanistic approaches in drug discovery .

Molecular Structure Analysis

The molecular structure of “3-Amino-5-nitro-1,2-benzisoxazole” can be represented by the InChI code: 1S/C7H5N3O3/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9) .

Chemical Reactions Analysis

Benzisoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

科学研究应用

Corrosion Inhibition

3-Amino-5-nitro-1,2-benzisoxazole: has been studied for its potential role in corrosion inhibition. The “nitro-to-amino” reaction is particularly relevant in the context of corrosion mechanisms . This compound can interact with metal surfaces, potentially forming a protective layer that inhibits further corrosion. This application is crucial in preserving the integrity of metal structures and machinery, especially in harsh chemical environments.

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of 1,2,4-triazole-containing scaffolds . These scaffolds are present in a variety of pharmaceuticals used in drug discovery against cancer cells, microbes, and other diseases. The ability to create diverse triazole derivatives makes 3-Amino-5-nitro-1,2-benzisoxazole a valuable asset in medicinal chemistry.

Anti-Oligomerization Agent

In the field of neurodegenerative research, 3-Amino-5-nitro-1,2-benzisoxazole derivatives have shown promise in reducing protein oligomerization . This is significant because protein aggregation is a common pathological feature in disorders such as Alzheimer’s and Parkinson’s diseases. Compounds that can mitigate this process are potential therapeutic agents.

Environmental Remediation

The reductive properties of 3-Amino-5-nitro-1,2-benzisoxazole and related compounds are being explored for environmental remediation, particularly in the treatment of munitions-contaminated water . This compound could play a role in the development of materials that remove contaminants through reduction and sorption.

Synthetic Organic Chemistry

3-Amino-5-nitro-1,2-benzisoxazole: is a key intermediate in the synthesis of benzoxazole derivatives . These derivatives have a wide range of applications, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects. The versatility of this compound in synthetic organic chemistry underscores its importance in the development of new drugs and materials.

Agricultural Chemicals

The nitro derivatives of benzazoles, including 3-Amino-5-nitro-1,2-benzisoxazole , have found applications in agriculture as pesticides, herbicides, and plant growth regulators . Their effectiveness in protecting crops and promoting growth makes them valuable tools in the agricultural industry.

作用机制

Target of Action

3-Amino-5-nitro-1,2-benzisoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities, emphasizing their interactions with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .

Mode of Action

The planar benzene ring of the benzoxazole scaffold can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with biological targets is a key aspect of the mode of action of 3-Amino-5-nitro-1,2-benzisoxazole.

Biochemical Pathways

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others .

安全和危害

While the specific safety and hazards of “3-Amino-5-nitro-1,2-benzisoxazole” are not explicitly mentioned in the search results, it is generally advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

In the field of drug discovery, there is a growing interest in developing new eco-friendly synthetic strategies for the synthesis of benzisoxazole derivatives . This is due to their enormous significance and the drawbacks associated with the current synthetic methods . Therefore, future research may focus on developing alternate metal-free synthetic routes .

属性

IUPAC Name |

5-nitro-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQGBLRPXXDRBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443350 |

Source

|

| Record name | 3-Amino-5-nitro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-nitro-1,2-benzisoxazole | |

CAS RN |

89793-82-8 |

Source

|

| Record name | 3-Amino-5-nitro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)

![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)